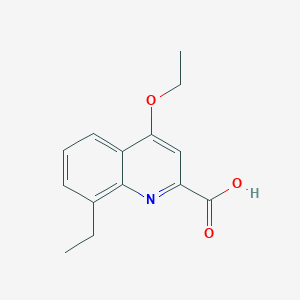

4-Ethoxy-8-ethylquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethoxy-8-ethylquinoline-2-carboxylic acid is a quinoline derivative with a molecular structure that includes an ethoxy group at the 4-position and an ethyl group at the 8-position of the quinoline ring, along with a carboxylic acid group at the 2-position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.

Ethylation: The ethyl group at the 8-position is introduced through an ethylation reaction, which can be performed using ethylating agents like ethyl iodide or ethyl bromide.

Carboxylation: The carboxylic acid group at the 2-position is introduced through a carboxylation reaction, often using reagents like carbon dioxide or formic acid under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at various positions on the quinoline ring, often involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Nucleophiles like ammonia or halides, and electrophiles like acyl chlorides or alkyl halides.

Major Products Formed:

Oxidation Products: Quinoline-2,4-dicarboxylic acid derivatives.

Reduction Products: Reduced quinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

4-Ethoxy-8-ethylquinoline-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new quinoline-based compounds.

Biology: It is used in biological studies to investigate the interaction of quinoline derivatives with biological targets.

Medicine: It has potential medicinal applications, including antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-ethoxy-8-ethylquinoline-2-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may inhibit specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Action: Interaction with bacterial cell wall synthesis enzymes.

Anticancer Action: Inhibition of cell cycle-related proteins or signaling pathways.

Comparison with Similar Compounds

Quinoline

8-Ethylquinoline

2-Carboxyquinoline

Biological Activity

4-Ethoxy-8-ethylquinoline-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily linked to its role as an inhibitor of acetyl-CoA carboxylase (ACC). ACC is a crucial enzyme in fatty acid metabolism, and its inhibition can lead to a reduction in fatty acid synthesis and an increase in fatty acid oxidation. This mechanism is particularly relevant in the context of metabolic disorders such as obesity and type 2 diabetes, where excessive fatty acid accumulation contributes to insulin resistance and other health issues .

Therapeutic Applications

The inhibition of ACC by compounds like this compound suggests several therapeutic applications:

- Obesity Management : By reducing fatty acid synthesis, this compound may aid in weight management and obesity prevention.

- Diabetes Treatment : Its potential to enhance insulin sensitivity makes it a candidate for diabetes treatment.

- Cardiovascular Health : The reduction of lipid accumulation may lower the risk of cardiovascular diseases associated with metabolic syndrome .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity. For instance, a study highlighted its antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. The compound showed potent inhibition zones comparable to established antibiotics like ciprofloxacin .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. These studies indicate that the compound has favorable binding energies, suggesting strong interactions with ACC and potentially other targets involved in metabolic pathways .

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial efficacy of synthesized quinoline derivatives, this compound was shown to inhibit bacterial growth effectively, particularly against Pseudomonas aeruginosa and Escherichia coli. The mean inhibition zones were recorded at significant levels, indicating its potential as an antibacterial agent .

- Metabolic Effects : Another investigation focused on the metabolic effects of ACC inhibitors, including this compound. The results demonstrated that treatment with this compound led to improved glucose tolerance and reduced fat accumulation in animal models subjected to high-fat diets .

Data Summary

Properties

CAS No. |

921761-11-7 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

4-ethoxy-8-ethylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C14H15NO3/c1-3-9-6-5-7-10-12(18-4-2)8-11(14(16)17)15-13(9)10/h5-8H,3-4H2,1-2H3,(H,16,17) |

InChI Key |

ZQHLTGSYRKZDAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.